molecular formula C19H19NO2S B14492210 S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate CAS No. 64240-66-0

S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate

Cat. No.: B14492210
CAS No.: 64240-66-0
M. Wt: 325.4 g/mol
InChI Key: UZGHYWQMZZYYOH-UHFFFAOYSA-N
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Description

S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate: is a chemical compound that consists of a cyanophenyl group and a thiobenzoate connected by a 2-methylbutoxy linker. It is an ester derivative of thiobenzoic acid and is commonly used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate typically involves the esterification of thiobenzoic acid with 4-cyanophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: : In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays .

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : S-(4-Cyanophenyl) 4-(2-methylbutoxy)thiobenzoate is unique due to the presence of the thiobenzoate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

64240-66-0

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

S-(4-cyanophenyl) 4-(2-methylbutoxy)benzenecarbothioate

InChI

InChI=1S/C19H19NO2S/c1-3-14(2)13-22-17-8-6-16(7-9-17)19(21)23-18-10-4-15(12-20)5-11-18/h4-11,14H,3,13H2,1-2H3

InChI Key

UZGHYWQMZZYYOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C#N

Origin of Product

United States

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